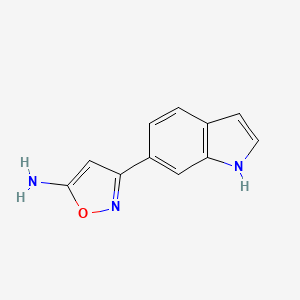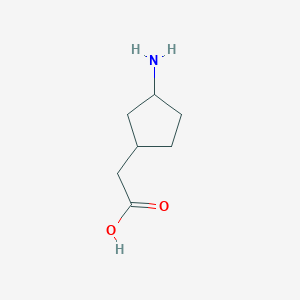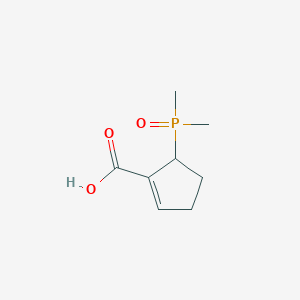![molecular formula C19H27ClN4O B13520811 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13520811.png)
3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride, Mixture of diastereomers, is a complex organic compound that features a pyrazole ring, a piperidine ring, and a propan-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride involves multiple stepsThe reaction conditions typically involve the use of reagents such as phosphorus oxychloride and temperatures ranging from 90-100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole, 1-methyl-3-phenyl-: This compound shares the pyrazole ring structure but lacks the piperidine and propan-1-amine groups.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound includes a pyrazole ring and a piperazine ring, making it structurally similar but functionally different.
Uniqueness
3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H27ClN4O |
|---|---|
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
[2-(3-aminopropyl)-3-methylpiperidin-1-yl]-(1-phenylpyrazol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H26N4O.ClH/c1-15-7-6-13-22(18(15)10-5-12-20)19(24)17-11-14-23(21-17)16-8-3-2-4-9-16;/h2-4,8-9,11,14-15,18H,5-7,10,12-13,20H2,1H3;1H |
InChI-Schlüssel |
AKPAABPFPQUNRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1CCCN)C(=O)C2=NN(C=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





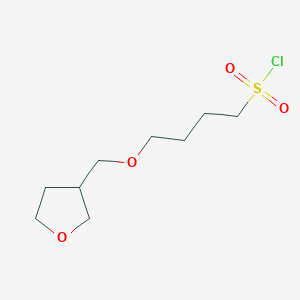
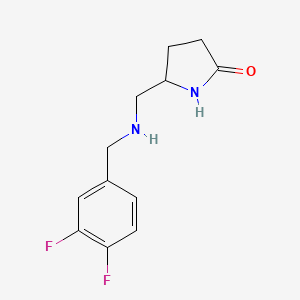

![7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13520767.png)

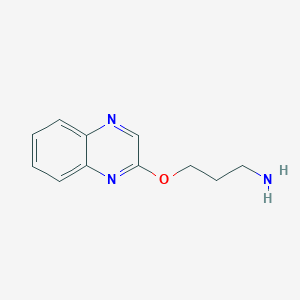
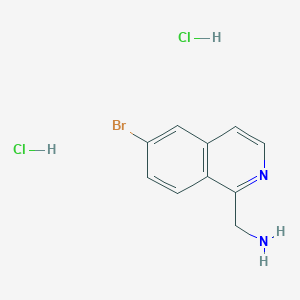
![2-[(3,3-Dimethylbutyl)amino]ethan-1-ol](/img/structure/B13520783.png)
